molecular formula C6HBr2N5O4 B7784030 5,7-Dibromo-4,6-dinitro-1H-1,2,3-benzotriazole

5,7-Dibromo-4,6-dinitro-1H-1,2,3-benzotriazole

Cat. No.: B7784030
M. Wt: 366.91 g/mol
InChI Key: QJQFXQFZHSTTRR-UHFFFAOYSA-N
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Description

5,7-Dibromo-4,6-dinitro-1H-benzotriazole is a chemical compound belonging to the benzotriazole family. This compound is characterized by the presence of bromine and nitro groups attached to the benzotriazole ring. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-4,6-dinitro-1H-1,2,3-benzotriazole typically involves the bromination and nitration of benzotriazole derivatives. The process begins with the bromination of benzotriazole, followed by nitration to introduce the nitro groups. The reaction conditions often involve the use of bromine and nitric acid as reagents, with the reactions being carried out under controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The production process is optimized to minimize waste and ensure safety during the handling of reactive chemicals .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-4,6-dinitro-1H-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dibromo-4,6-dinitro-1H-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dibromo-4,6-dinitro-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, including cytotoxicity against cancer cells. The pathways involved in these interactions are often related to the regulation of cell viability, apoptosis, and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibromo-4,6-dinitro-1H-benzotriazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4,6-dibromo-5,7-dinitro-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2N5O4/c7-1-3-4(10-11-9-3)6(13(16)17)2(8)5(1)12(14)15/h(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQFXQFZHSTTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C2=NNN=C2C(=C1Br)[N+](=O)[O-])Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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